molecular formula C4H7NO B073545 2-Methyl-2-oxazoline CAS No. 1120-64-5

2-Methyl-2-oxazoline

Cat. No.: B073545
CAS No.: 1120-64-5
M. Wt: 85.1 g/mol
InChI Key: GUXJXWKCUUWCLX-UHFFFAOYSA-N
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Description

2-Methyl-2-oxazoline is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom in its ring structure. It is a versatile compound widely used in various fields due to its unique chemical properties. The compound is known for its ability to undergo polymerization, forming poly(2-oxazoline)s, which have significant applications in biomedical and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-2-oxazoline can be synthesized through the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The reaction typically occurs at elevated temperatures (70–90°C) and involves the inversion of stereochemistry .

Industrial Production Methods: In industrial settings, this compound is often produced via cationic ring-opening polymerization. This method involves the use of electrophilic initiators such as tosylates, triflates, acid halides, and benzyl halides. The polymerization process can be conducted under microwave irradiation in solvents like acetonitrile at high temperatures (140°C) .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-oxazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Polymerization: Initiated by electrophiles such as tosylates and triflates.

    Oxidation: Manganese dioxide is commonly used.

    Substitution: N’-phenyl-benzohydrazonoyl chloride is used under specific conditions.

Major Products:

    Poly(2-oxazoline)s: Formed through polymerization.

    Oxazoles: Formed through oxidation.

    Triazolium Chlorides: Formed through substitution reactions.

Comparison with Similar Compounds

2-Methyl-2-oxazoline is unique due to its specific ring structure and reactivity. Similar compounds include:

These compounds share similar polymerization mechanisms but differ in their specific applications and properties due to the variations in their alkyl groups.

Properties

IUPAC Name

2-methyl-4,5-dihydro-1,3-oxazole
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InChI

InChI=1S/C4H7NO/c1-4-5-2-3-6-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GUXJXWKCUUWCLX-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=NCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H7NO
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Related CAS

26375-28-0
Record name Poly(2-methyl-2-oxazoline)
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DSSTOX Substance ID

DTXSID40870845
Record name 2-Methyl-2-oxazoline
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Molecular Weight

85.10 g/mol
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Physical Description

Colorless liquid; [Acros Organics MSDS]
Record name 2-Methyl-2-oxazoline
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CAS No.

1120-64-5
Record name 2-Methyl-2-oxazoline
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Record name 2-Methyl-2-oxazoline
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Synthesis routes and methods

Procedure details

A 127.6 g portion (1.5 moles) of 2-methyl-2-oxazoline is mixed with 192.0 g (6.0 moles) absolute methanol and 11.4 g (0.3 mole) lithium methoxide in a one-liter stainless steel Parr reactor equipped with a turbine stirrer. The reactor is sealed and heated, with stirring, to between 160° C and 165° C and 220 psig. The reaction is continued under those conditions for a period of 23.5 hours. Samples are periodically taken from the reactor through a dip-pipe which is below the liquid level. Analysis of these samples by gas chromatography with an internal standard indicates that, at 60-75 percent oxazoline conversions, corresponding amide yields are very high (95-100 percent) based upon the amount of oxazoline converted. At higher oxazoline conversions, a significant by-product appears, which is identified as 2-methoxyethylamine. The concentration of this amine levels out, and at 96.4 percent methyl oxazoline conversion, an 82.3 percent yield of 2-methoxyethylacetamide and an 11 percent yield of 2-methoxyethylamine results. Thus, yields of amide and amine, based on a 96.4 percent oxazoline conversion, are 93.3 percent.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Methyl-2-oxazoline?

A1: The molecular formula of this compound is C4H7NO, and its molecular weight is 85.10 g/mol.

Q2: What spectroscopic techniques are used to characterize PMOx?

A2: Researchers utilize various techniques like Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (NMR) [, , , , , , , ], size exclusion chromatography (SEC) [, ], and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF) [, ] to characterize PMOx. These techniques provide insights into the polymer's structure, composition, and molecular weight distribution.

Q3: Is PMOx compatible with other polymers?

A3: Research shows varying compatibility of PMOx with other polymers. For instance, star-shaped PMOx exhibits miscibility with poly(vinylidene fluoride) (PVDF) due to the topological effect of PMOx macromolecules, while linear PMOx blends with PVDF are phase-separated []. Similarly, chitin-graft-PMOx displays good compatibility with poly(vinyl chloride) (PVC) up to 40 wt% and complete miscibility with poly(vinyl alcohol) (PVA) across all compositions [].

Q4: How does the molecular architecture of PMOx influence its antifouling properties?

A4: Studies indicate that star-shaped PMOx generally exhibits enhanced antifouling properties compared to linear PMOx. This is attributed to the higher PMOx chain densities achievable with star structures, leading to increased resistance to protein adsorption, cell attachment, and platelet adhesion [].

Q5: Can PMOx-based materials act as catalysts?

A5: Yes, microballs with forest-like poly(ethyleneimine) (PEI) chains derived from PMOx act as effective catalytic templates in the synthesis of silica microballs. These PEI-grafted microballs catalyze the hydrolytic polycondensation of tetramethoxysilane (TMOS), leading to polymer/silica hybrid microballs with tunable sizes, surface areas, and internal structures [].

Q6: What are the potential applications of PMOx in drug delivery?

A6: PMOx-based polymersomes, self-assembled vesicular structures, hold promise as drug delivery vehicles. Research highlights their potential for encapsulating therapeutic agents and controlling their release [, ]. Functionalization with ligands like biotin enables targeted delivery to specific cells or tissues [].

Q7: Can PMOx be used to modify surfaces for specific applications?

A7: Yes, PMOx-based coatings find applications in various fields. For instance, PMOx-modified silica nanoparticles demonstrate potential in targeted drug delivery and fluorescence imaging []. Additionally, PMOx-coated copper surfaces exhibit enhanced hydrophilicity, making them suitable for use in integrated circuits for electrical equipment [].

Q8: What polymerization methods are used to synthesize PMOx?

A8: PMOx is typically synthesized via living cationic ring-opening polymerization (CROP) of this compound, using initiators like alkyl halides or tosylates in the presence of Lewis acids [, , , , , ]. This method allows for controlled polymerization, enabling the synthesis of well-defined PMOx with predetermined molecular weights and narrow polydispersity.

Q9: What is vine-twining polymerization, and how is it relevant to PMOx?

A9: Vine-twining polymerization is an enzymatic polymerization process where amylose forms supramolecular inclusion complexes with guest polymers. This technique has been successfully applied to create novel soft materials using amphiphilic triblock copolymers containing a PMOx segment [].

Q10: What are the advantages of using PMOx in biomedical applications?

A10: PMOx is highly regarded for its biocompatibility and resistance to protein fouling, making it a promising alternative to polyethylene glycol (PEG) in various biomedical applications [, ].

Q11: What are some challenges associated with the use of PMOx?

A11: Despite its advantages, PMOx research still faces challenges, such as optimizing polymerization conditions to minimize side reactions like β-elimination and branching []. Additionally, further research is needed to fully understand and control the self-assembly behavior of PMOx-based amphiphilic polymers in different solvents [, ].

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